molecular formula C21H27N5O6 B1360235 P-Hydroxyhippuryl-his-leu-OH CAS No. 77697-23-5

P-Hydroxyhippuryl-his-leu-OH

Cat. No. B1360235
CAS RN: 77697-23-5
M. Wt: 445.5 g/mol
InChI Key: IHVRJTCVMKJNRP-IRXDYDNUSA-N
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Description

“P-Hydroxyhippuryl-his-leu-OH” is a peptide substrate of angiotensin-converting enzyme (ACE) . It has the molecular formula C21H27N5O6 .


Molecular Structure Analysis

The molecular structure of “P-Hydroxyhippuryl-his-leu-OH” is defined by its molecular formula, C21H27N5O6. It has an average mass of 445.469 Da and a monoisotopic mass of 445.196136 Da .


Chemical Reactions Analysis

“P-Hydroxyhippuryl-his-leu-OH” is known to be a substrate for the angiotensin I converting enzyme .


Physical And Chemical Properties Analysis

“P-Hydroxyhippuryl-his-leu-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 945.1±65.0 °C at 760 mmHg, and a flash point of 525.4±34.3 °C. It has 11 hydrogen bond acceptors, 6 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Environmental Implications

  • Hydroxyl Radical Role: The hydroxyl radical, which relates to the chemical nature of P-Hydroxyhippuryl-his-leu-OH, plays a crucial role in various environmental processes, including organic pollutant degradation and immunity metabolism (Gligorovski et al., 2015).

Biochemical Research

  • Aromatase Activity Inhibition: Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), structurally related to P-Hydroxyhippuryl-his-leu-OH, have been shown to inhibit human placental aromatase activity. This suggests potential effects on steroidogenesis and endocrine disruption (Cantón et al., 2008).

Medical Research

  • Enzyme Activity Analysis: P-Hydroxyhippuryl-his-leu-OH is used in colorimetric methods for determining enzyme activities, exemplified by its use in measuring angiotensin-I converting enzyme activity (Kasahara & Ashihara, 1981).

Nanotechnology

  • Nanofiber Evolution: In nanotechnology, specifically in the creation of peptide nanofibers, the inclusion of components like gastrodigenin (structurally related to P-Hydroxyhippuryl-his-leu-OH) has been studied. This process results in the evolution of blue light-emitting peptide nanofibers (Rasale, Maity, & Das, 2014).

Environmental Monitoring

  • Biomonitoring of Pollutants: Hydroxylated metabolites similar to P-Hydroxyhippuryl-his-leu-OH are used in biomonitoring studies to assess human exposure to environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs) (Li et al., 2010).

Safety And Hazards

The safety information available indicates that “P-Hydroxyhippuryl-his-leu-OH” is classified as non-combustible solids. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRJTCVMKJNRP-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998910
Record name N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Hydroxyhippuryl-his-leu-OH

CAS RN

77697-23-5
Record name N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77697-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyhippuryl-histidyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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